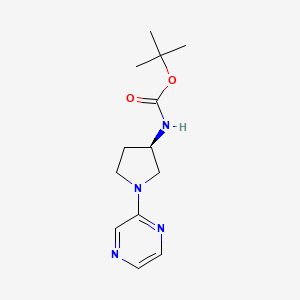

(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Overview

Description

The compound "(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate" is a chiral molecule that is likely to be an intermediate or a final product in pharmaceutical synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

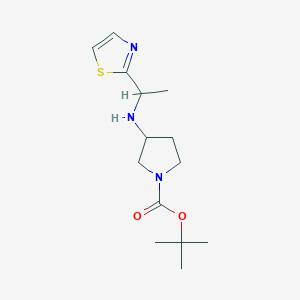

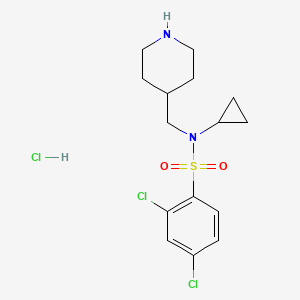

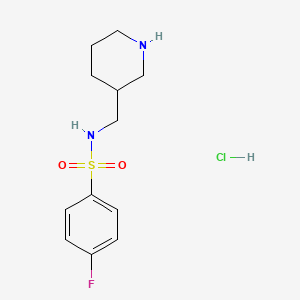

The synthesis of related compounds often involves multi-step reactions, starting from commercially available materials. For example, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with debenzylation and ring hydrogenation . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which could be related to the synthesis of pyrrolidine derivatives . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones have also been reported, which could be relevant for the synthesis of the target compound . Additionally, enantioselective synthesis methods have been developed for N-tert-butyl disubstituted pyrrolidines, which might be applicable to the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and envelope conformation of the proline ring . Such structural analyses are crucial for confirming the stereochemistry and conformation of the synthesized compounds.

Chemical Reactions Analysis

The related compounds synthesized in the studies have been used as intermediates in the synthesis of various biologically active molecules. For example, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates were used to access novel macrocyclic Tyk2 inhibitors . The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and oxidation during crystal cultivation . These reactions demonstrate the versatility of pyrrolidine and pyrazine derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, melting points, and stability, are typically characterized during the synthesis process. For example, the process development for the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate included studies on the scale-up and purity of the compound . The tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate synthesis provided information on the yield and confirmation of structure through MS and NMR spectrum . These properties are essential for the practical application of the compounds in further chemical reactions or as pharmaceutical agents.

Scientific Research Applications

Synthesis and Structural Studies

- (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate and related compounds have been synthesized and studied for their structural properties. For example, Liu et al. (2012) synthesized diastereomers of a related diketopiperazine and analyzed their crystal structures, providing insight into the molecular configurations of such compounds (Liu et al., 2012).

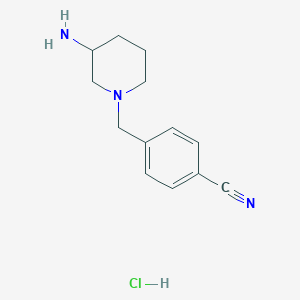

Medicinal Chemistry and Drug Development

- This compound is of interest in medicinal chemistry, as illustrated by the work of Temple and Rener (1992), who studied the biological activities of similar compounds, finding that different isomers can have varying degrees of potency in biological systems (Temple & Rener, 1992).

Antibacterial Research

- In the field of antibacterial research, Prasad (2021) synthesized derivatives of a related compound and evaluated their antibacterial activities, contributing to the search for new antibacterial agents (Prasad, 2021).

Organic and Inorganic Chemistry

- The compound and its variants have applications in organic and inorganic chemistry. For instance, Weber et al. (1995) explored the synthesis of a related compound, contributing to the understanding of pyrrolidin-2-one chemistry (Weber et al., 1995).

Photoredox Catalysis

- In the field of photoredox catalysis, Wang et al. (2022) reported the use of a similar compound in a photoredox-catalyzed amination process, demonstrating its potential in synthesizing chromones, which are important in various chemical reactions (Wang et al., 2022).

Catalyst and Ligand Synthesis

- Research by Zong and Thummel (2005) on the synthesis of Ru complexes for water oxidation involved compounds similar to this compound, highlighting the compound's relevance in catalyst development (Zong & Thummel, 2005).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazin-2-yl and pyrimidine derivatives, have been found to exhibit a wide range of pharmacological activities . For instance, the Pim kinases, a small family of serine/threonine kinases, are known to regulate several signaling pathways fundamental to tumorigenesis .

Mode of Action

It’s worth noting that the pim kinases, which are potential targets of similar compounds, play a crucial role in cell survival and proliferation, making them attractive targets for pharmacological inhibition in cancer therapy .

Biochemical Pathways

The pim kinases, potential targets of similar compounds, are known to regulate several signaling pathways that are fundamental to tumorigenesis .

Result of Action

Similar compounds have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (hsc-t6) .

properties

IUPAC Name |

tert-butyl N-[(3R)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBLOOVVNAOTE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134808 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365936-73-7 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

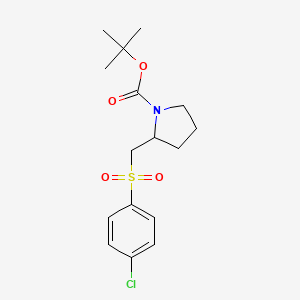

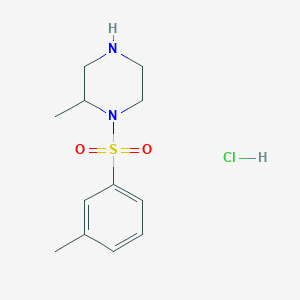

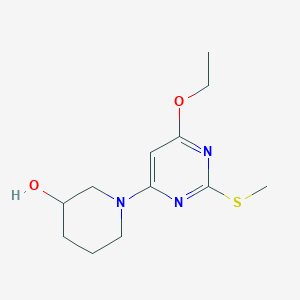

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)